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Introduction
4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde (CAS No. 383142-69-6) is a heterocyclic

aldehyde of significant interest in medicinal chemistry and materials science.[1][2] Its structure,

featuring a fluorinated aromatic ring coupled with a reactive thiazole-carbaldehyde moiety,

makes it a valuable intermediate for the synthesis of novel therapeutic agents, including

potential anticancer and anti-inflammatory drugs.[2] The presence of the fluorine atom can

enhance metabolic stability and binding affinity, a common strategy in modern drug design.[2]

This guide provides a comprehensive analysis of the expected spectroscopic characteristics of

this compound. As a self-validating framework for researchers, we will not only present the

anticipated data but also delve into the underlying principles and experimental methodologies

required for its accurate acquisition and interpretation. The insights herein are synthesized from

established spectroscopic principles and data from structurally analogous compounds reported

in the literature.
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A thorough understanding of the molecule's structure is paramount for predicting and

interpreting its spectroscopic output. The key features include:

A 1,3-thiazole ring, an electron-rich five-membered heterocycle.

An aldehyde group (-CHO) at the C2 position, which is strongly electron-withdrawing and

possesses characteristic spectroscopic signatures.

A 4-fluorophenyl group at the C4 position, whose electronic effects and fluorine atom will

introduce distinct patterns, particularly in NMR and IR spectroscopy.

Below is the chemical structure with standardized numbering for spectroscopic assignment.

1,3-Thiazole Ring

Substituents
N1

C5 C2 C6(H)O
 at C2

S3C4

C1'-C6' (4'-F) at C4

Click to download full resolution via product page

Caption: Logical structure of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

the molecule.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
A self-validating protocol ensures reproducibility and accuracy.
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Sample Preparation: Dissolve 5-10 mg of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde
in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is

critical; CDCl₃ is standard, but DMSO-d₆ may be used if solubility is an issue.

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and resolution.[3]

¹H NMR Acquisition: Acquire data using a standard pulse sequence. Key parameters include

a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g.,

16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain

singlets for all unique carbon atoms. A longer acquisition time and more scans (e.g., 1024 or

more) are typically required due to the lower natural abundance of ¹³C.

Expected ¹H NMR Spectrum
The proton spectrum is predicted to show distinct signals for the aldehyde, thiazole, and

fluorophenyl protons.
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Proton

Assignment

Expected

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Rationale

Aldehyde-H

(CHO)
9.8 - 10.1 Singlet (s) -

The strongly

deshielded

environment of

the aldehyde

proton places it

far downfield.[3]

Thiazole-H5 7.9 - 8.2 Singlet (s) -

This proton is on

the electron-rich

thiazole ring,

adjacent to

sulfur, and its

chemical shift is

consistent with

similar thiazole

systems.[4][5]

Phenyl-H2', H6' 7.9 - 8.1

Doublet of

doublets (dd) or

Multiplet (m)

~8-9 (³JHH), ~5-

6 (⁴JHF)

These protons

are ortho to the

thiazole ring and

meta to the

fluorine atom.

They exhibit

coupling to both

H3'/H5' and the

fluorine.

Phenyl-H3', H5' 7.2 - 7.4

Doublet of

doublets (dd) or

Multiplet (m)

~8-9 (³JHH), ~8-

9 (³JHF)

These protons

are ortho to the

fluorine atom and

show strong

coupling to it, as

well as to

H2'/H6'.
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Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a carbon count and information about the electronic

environment of each carbon atom.
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Carbon Assignment
Expected Chemical

Shift (δ, ppm)

Expected C-F

Coupling
Rationale

Aldehyde (C=O) 182 - 186 -

The carbonyl carbon

of an aldehyde is

highly deshielded.

Thiazole C2 167 - 171 -

This carbon is bonded

to two heteroatoms

(N, S) and the

aldehyde group,

placing it significantly

downfield.[4]

Thiazole C4 158 - 162 -

Attached to the

fluorophenyl group

and two heteroatoms,

this carbon is also

highly deshielded.[4]

Thiazole C5 120 - 124 -

This is the only CH

carbon in the thiazole

ring, generally

appearing at a lower

chemical shift than the

substituted carbons.

[4]

Phenyl C1' (ipso) 128 - 132 ²JC-F ≈ 8-10 Hz

The chemical shift is

influenced by the

thiazole substituent,

with observable

coupling to the

fluorine atom.

Phenyl C2', C6' 129 - 131 ³JC-F ≈ 9-10 Hz

These carbons are

ortho to the thiazole

substituent.

Phenyl C3', C5' 116 - 118 ²JC-F ≈ 22 Hz These carbons are

ortho to the fluorine
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atom and show

characteristic

coupling.[4]

Phenyl C4' (C-F) 164 - 167 ¹JC-F ≈ 250 Hz

The ipso-carbon

bonded to fluorine

exhibits a very large

one-bond coupling

constant and is

significantly

deshielded.[4]

Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is essential for identifying the key functional groups present in the

molecule.

Experimental Protocol: FT-IR Acquisition
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as

it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Background Correction: A background spectrum of the empty ATR crystal or KBr pellet must

be recorded and subtracted from the sample spectrum to ensure accuracy.

Expected Characteristic Absorption Bands
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Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale

~3100
Aromatic/Thiazole C-

H stretch
Medium-Weak

Characteristic of sp²

C-H bonds.

~2850, ~2750 Aldehyde C-H stretch Weak

Fermi resonance

doublet, a hallmark of

the aldehyde C-H

bond.

1690 - 1710
C=O stretch

(Aldehyde)
Strong

The strong, sharp

absorption in this

region is a definitive

indicator of the

carbonyl group.[5]

1580 - 1610
C=N stretch

(Thiazole)
Medium-Strong

Characteristic

stretching vibration of

the imine functionality

within the thiazole

ring.[6]

1450 - 1550
C=C stretch

(Aromatic/Thiazole)
Medium

Multiple bands are

expected from the

phenyl and thiazole

rings.

1220 - 1260 C-F stretch Strong

The carbon-fluorine

bond gives rise to a

very strong and

characteristic

absorption band.

~840 C-H out-of-plane bend Strong

Indicative of 1,4-

disubstitution (para)

on the phenyl ring.

Mass Spectrometry (MS)
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Mass spectrometry provides the molecular weight and crucial information about the molecule's

fragmentation pattern, further confirming its structure.

Experimental Protocol: MS Acquisition
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for

this molecule, likely to produce a strong protonated molecular ion [M+H]⁺.[3]

Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF)

or Orbitrap is recommended to determine the exact mass, allowing for molecular formula

confirmation.[7]

Data Analysis: Analyze the spectrum for the molecular ion peak and characteristic isotopic

patterns. The presence of sulfur will result in a small but detectable [M+2]⁺ peak (~4.4% of

the M⁺ peak).

Expected Data
Molecular Formula: C₁₀H₆FNOS[8]

Molecular Weight: 207.23 g/mol [8]

Expected [M+H]⁺ (HRMS): m/z 208.0230 (Calculated for C₁₀H₇FNOS⁺)

Key Fragmentation Pathways:

Loss of carbon monoxide (CO) from the aldehyde group: [M+H - 28]⁺

Cleavage of the thiazole ring.

Loss of the formyl radical (-CHO).

Workflow for Spectroscopic Elucidation
The synergy between these techniques provides a robust validation of the chemical structure.
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Sample

Spectroscopic Analysis
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Conclusion
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Caption: A comprehensive workflow for structural elucidation using multiple spectroscopic

techniques.

Conclusion
This guide outlines the expected spectroscopic profile of 4-(4-Fluorophenyl)-1,3-thiazole-2-
carbaldehyde and provides the necessary experimental framework for its verification. By

cross-referencing data from ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry,

researchers can unambiguously confirm the identity and purity of their synthesized compound.

The methodologies and predicted data serve as a reliable benchmark for drug development

professionals and scientists working with this important chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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